molecular formula C14H13ClFN3O4S2 B10784302 Paraflutizide CAS No. 96783-00-5

Paraflutizide

Cat. No.: B10784302
CAS No.: 96783-00-5
M. Wt: 405.9 g/mol
InChI Key: JDCJFONQCRLHND-UHFFFAOYSA-N
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Description

Paraflutizide is a thiazide diuretic compound primarily used in the treatment of hypertension. Its chemical name is 6-Chloro-3-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The molecular formula of this compound is C14H13ClFN3O4S2, and it has a molecular weight of 405.85 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paraflutizide can be synthesized through a multi-step process involving the reaction of 6-chloro-3,4-dihydro-3-[(4-fluorophenyl)methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide with appropriate reagents under controlled conditions. The synthesis involves the use of solvents such as alcohol and reaction temperatures around 238-240°C .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes crystallization from 50% alcohol to obtain the final product in crystalline form .

Chemical Reactions Analysis

Types of Reactions: Paraflutizide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding amines and other reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the chloro and sulfonamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

Paraflutizide has several scientific research applications, including:

Mechanism of Action

Paraflutizide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels .

Comparison with Similar Compounds

    Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action but different chemical structure.

    Chlorothiazide: A thiazide diuretic with a similar therapeutic use but different pharmacokinetic properties.

    Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to Paraflutizide.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its fluorophenyl group contributes to its potency and efficacy in treating hypertension .

Properties

IUPAC Name

6-chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(18-11)5-8-1-3-9(16)4-2-8/h1-4,6-7,14,18-19H,5H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCJFONQCRLHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021630, DTXSID60862702
Record name Paraflutizide
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Record name 6-Chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580-83-2, 96782-99-9, 96783-00-5
Record name Paraflutizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1580-83-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paraflutizide [INN:DCF]
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Record name Paraflutizide, (+)-
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Record name Paraflutizide, (-)-
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Record name Paraflutizide
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Record name Paraflutizide
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Record name PARAFLUTIZIDE
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Record name PARAFLUTIZIDE, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JDK22AC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name PARAFLUTIZIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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